Methyl 4-amino-3-bromo-5-(trifluoromethyl)benzoate
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Overview
Description
Methyl 4-amino-3-bromo-5-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H7BrF3NO2 It is a derivative of benzoic acid, characterized by the presence of an amino group, a bromine atom, and a trifluoromethyl group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-3-bromo-5-(trifluoromethyl)benzoate typically involves multiple steps:
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under specific conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol (CH3OH) in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitro derivatives.
Reduction: Reduction of the bromine atom can lead to the formation of dehalogenated products.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of dehalogenated products.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-amino-3-bromo-5-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity
Mechanism of Action
The mechanism of action of Methyl 4-amino-3-bromo-5-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine and trifluoromethyl groups can participate in halogen bonding and hydrophobic interactions, respectively. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Methyl 3-bromo-5-(trifluoromethyl)benzoate: Similar structure but lacks the amino group, resulting in different reactivity and applications.
Methyl 4-bromo-3-(trifluoromethyl)benzoate:
Uniqueness: Methyl 4-amino-3-bromo-5-(trifluoromethyl)benzoate is unique due to the presence of the amino group, which enhances its reactivity and potential for forming hydrogen bonds. This makes it a valuable compound for various applications in chemistry, biology, and industry.
Properties
Molecular Formula |
C9H7BrF3NO2 |
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Molecular Weight |
298.06 g/mol |
IUPAC Name |
methyl 4-amino-3-bromo-5-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C9H7BrF3NO2/c1-16-8(15)4-2-5(9(11,12)13)7(14)6(10)3-4/h2-3H,14H2,1H3 |
InChI Key |
YKMWJGTUQJBDTD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Br)N)C(F)(F)F |
Origin of Product |
United States |
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